molecular formula C18H33N5O6S2 B12526881 L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine CAS No. 798540-02-0

L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine

Cat. No.: B12526881
CAS No.: 798540-02-0
M. Wt: 479.6 g/mol
InChI Key: OVMDYKWPULRPMZ-MNXVOIDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine is a peptide compound composed of four amino acids: L-valine, L-glutamine, L-cysteine, and L-methionine. Peptides like this one play crucial roles in various biological processes due to their unique sequences and structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which are crucial for the structural stability of peptides.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue may participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine: Unique due to its specific sequence and combination of amino acids.

    L-Valyl-L-glutaminyl-L-cysteinyl-L-alanine: Similar structure but with alanine instead of methionine.

    L-Valyl-L-glutaminyl-L-cysteinyl-L-leucine: Contains leucine instead of methionine.

Uniqueness

This compound is unique due to the presence of methionine, which can undergo specific reactions such as methylation and oxidation, contributing to its distinct biological and chemical properties.

Properties

CAS No.

798540-02-0

Molecular Formula

C18H33N5O6S2

Molecular Weight

479.6 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C18H33N5O6S2/c1-9(2)14(20)17(27)21-10(4-5-13(19)24)15(25)23-12(8-30)16(26)22-11(18(28)29)6-7-31-3/h9-12,14,30H,4-8,20H2,1-3H3,(H2,19,24)(H,21,27)(H,22,26)(H,23,25)(H,28,29)/t10-,11-,12-,14-/m0/s1

InChI Key

OVMDYKWPULRPMZ-MNXVOIDGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.